molecular formula C16H15N3O B13045071 (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

Cat. No.: B13045071
M. Wt: 265.31 g/mol
InChI Key: OVJXUELLYTXSHZ-AWEZNQCLSA-N
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Description

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine is a chiral compound that features a phenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the phenyl group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The phenyl group can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-oxadiazole: Lacks the ethan-1-amine group, which may affect its reactivity and applications.

    5-Phenyl-1,3,4-oxadiazole-2-amine: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(1S)-2-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine

InChI

InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-19-18-15(20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2/t14-/m0/s1

InChI Key

OVJXUELLYTXSHZ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)C3=CC=CC=C3)N

Origin of Product

United States

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